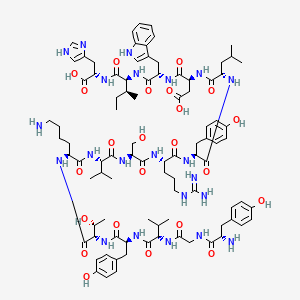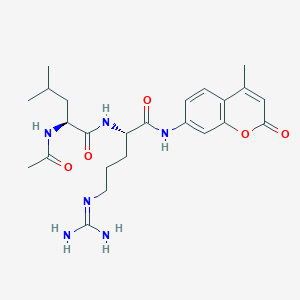
144410-00-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
神経疾患研究
この化合物は、神経疾患研究における主要な用途の1つです {svg_1}. アルツハイマー病などの疾患を理解する上で重要なペプチドであるアミロイドβの研究における阻害剤として使用されます {svg_2}. この化合物は、アミロイドβペプチドのオランダ変異(E22Q)であり、野生型ペプチドよりも容易に凝集し、その結果生じる線維は神経毒性を高めます {svg_3}.
創薬
この化合物は、神経疾患の阻害剤の開発において、創薬にも使用されます {svg_4}. その独自の構造と特性により、新しい治療薬の探索において貴重なツールとなっています {svg_5}.
化学合成
この化合物は、その複雑な構造により、化学合成に使用されます {svg_6}. その合成には複数の段階が伴い、ペプチド化学の深い理解が必要です {svg_7}.
クロマトグラフィー
その複雑な構造から、この化合物は、混合物を分離するために使用される方法であるクロマトグラフィーに使用されます {svg_8}. これは、類似のペプチドの分析における参照化合物として役立ちます {svg_9}.
分析化学
分析化学において、この化合物は、分析機器の較正のための標準として使用されます {svg_10}. その既知の特性は、他の化合物の正確な測定に役立ちます {svg_11}.
工業用途
この化合物は、その独自の特性により、潜在的な工業用途があります. ただし、これらの可能性を十分に探るには、さらなる研究が必要です.
作用機序
Target of Action
The primary target of (Gln22)-Amyloid β-Protein (1-40) is the Amyloid-β . Amyloid-β is a peptide that plays a crucial role in neural health, but in certain conditions, it can aggregate and form plaques that are associated with neurodegenerative diseases .
Mode of Action
(Gln22)-Amyloid β-Protein (1-40) is a Dutch mutation (E22Q) of amyloid β-peptide . This mutation causes the peptide to aggregate more readily than the wild-type peptide . The interaction of this compound with its target results in the formation of fibrils, which show increased neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by (Gln22)-Amyloid β-Protein (1-40) is the amyloidogenic pathway, which leads to the formation of amyloid-β plaques . The aggregation of this mutated peptide can disrupt normal cellular processes, leading to neuronal damage and death .
Result of Action
The primary result of the action of (Gln22)-Amyloid β-Protein (1-40) is increased neurotoxicity . Specifically, the mutant peptide E22Q could induce apoptosis of brain endothelial cells at a concentration of 25 μm . The wild-type aβ 1-40 and the italian mutant e22k had no significant effect on apoptosis .
将来の方向性
生化学分析
Cellular Effects
The (Gln22)-Amyloid β-Protein (1-40) has been shown to have significant effects on various types of cells. For instance, at a concentration of 25 μm, this mutant peptide could induce apoptosis of brain endothelial cells . The wild-type Aβ 1-40 and the Italian mutant E22K had no significant effect on apoptosis .
Molecular Mechanism
The molecular mechanism of action of (Gln22)-Amyloid β-Protein (1-40) involves its ability to aggregate more readily than the wild-type peptide . The resulting fibrils show increased neurotoxicity
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 144410-00-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid", "4-(4-methylpiperazin-1-yl)aniline" ], "Reaction": [ "Step 1: The starting material 4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired intermediate.", "Step 3: The intermediate is then subjected to a series of reactions including reduction, cyclization, and deprotection to form the final product 144410-00-4." ] } | |
| 144410-00-4 | |
分子量 |
4328.88 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


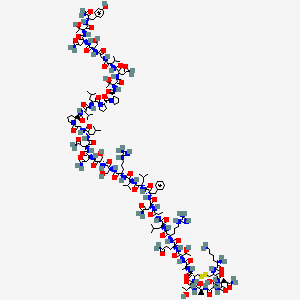
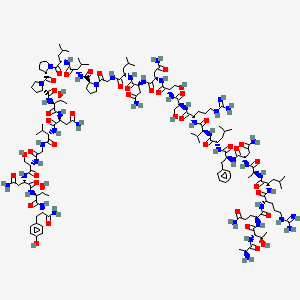
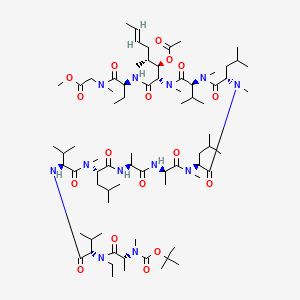
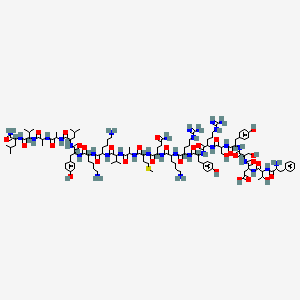
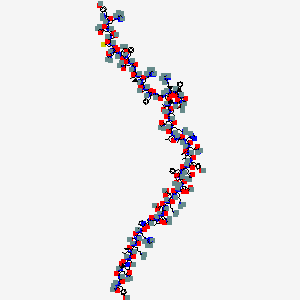
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
